molecular formula C17H27N3O3S B2774579 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide CAS No. 449783-54-4

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide

Cat. No.: B2774579
CAS No.: 449783-54-4
M. Wt: 353.48
InChI Key: CGAJTJJNCYYYQC-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide: is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl and dioxo groups: This is achieved through selective functionalization reactions.

    Attachment of the cyclohexylacetamide moiety: This final step involves coupling reactions to attach the cyclohexylacetamide group to the thieno[3,4-c]pyrazole core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.

    Reduction: Reduction reactions can be performed to modify the dioxo groups.

    Substitution: Various substitution reactions can be carried out on the cyclohexylacetamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In industrial applications, the compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide
  • N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Uniqueness: Compared to similar compounds, N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide stands out due to its specific substitution pattern and the presence of the cyclohexylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-17(2,3)20-16(13-10-24(22,23)11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAJTJJNCYYYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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